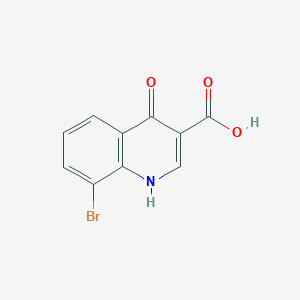

8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUGXZLINWIUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352761 | |

| Record name | 8-bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35973-17-2 | |

| Record name | 8-Bromo-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35973-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

8-Bromo-4-hydroxyquinoline-3-carboxylic acid is a halogenated derivative of the quinoline family, a class of heterocyclic aromatic compounds with significant applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic placement of a bromine atom at the 8-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position imparts a unique combination of electronic and steric properties. These functional groups govern the molecule's solubility, acidity, reactivity, and potential for intermolecular interactions, making a thorough understanding of its physicochemical properties essential for its application in research and development.

This guide provides an in-depth analysis of the key physicochemical characteristics of this compound, offering field-proven insights into its behavior and analytical characterization. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals leveraging this compound as a chemical intermediate or a lead structure in their work.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all further physicochemical analysis. The compound exists in tautomeric forms, primarily the 4-hydroxyquinoline and 4-quinolone forms, with the latter often being predominant in solid and solution states.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 8-bromo-4-oxo-1H-quinoline-3-carboxylic acid | [1] |

| CAS Number | 35973-17-2 | [1][2] |

| Molecular Formula | C₁₀H₆BrNO₃ | [1][2] |

| Molecular Weight | 268.06 g/mol | [1][2] |

| InChIKey | NKUGXZLINWIUOR-UHFFFAOYSA-N |[1] |

Computed and Physical Properties

Computational models provide a valuable theoretical baseline for the physicochemical properties of a molecule. These predictions, combined with available experimental data, offer a comprehensive profile.

Table 2: Summary of Physicochemical Properties

| Property | Value | Type | Source |

|---|---|---|---|

| Molecular Weight | 268.06 g/mol | Experimental | [1][2] |

| Physical Form | Solid | Experimental | |

| Boiling Point | 436.9 ± 45.0 °C | Predicted | [3] |

| Density | 1.862 ± 0.06 g/cm³ | Predicted | [3] |

| XLogP3 | 2.5 | Predicted | [1][4] |

| Monoisotopic Mass | 266.95311 Da | Computed |[1] |

2.1. Solubility Profile

The solubility of this compound is dictated by the interplay between its polar functional groups (carboxylic acid, hydroxyl/keto) and its nonpolar aromatic core.

-

Aqueous Solubility: The molecule is expected to have low solubility in neutral water due to the large, hydrophobic brominated quinoline ring system.

-

pH-Dependent Solubility: As a carboxylic acid, its solubility dramatically increases in alkaline aqueous solutions (pH > pKa₁) due to the formation of the highly soluble carboxylate salt. Conversely, in acidic solutions, the molecule remains in its neutral, less soluble form.

-

Organic Solubility: It is expected to exhibit moderate to good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, which can engage in hydrogen bonding with the solute.

2.2. Acidity and pKa

The molecule possesses two primary acidic protons: one on the carboxylic acid group and one on the 4-hydroxy group (or the N-H in the quinolone tautomer).

-

Carboxylic Acid (pKa₁): The carboxylic acid is the more acidic of the two functional groups. For similar aromatic carboxylic acids, the pKa is typically in the range of 3-5.

-

Phenolic Hydroxyl (pKa₂): The 4-hydroxy group is significantly less acidic, with an expected pKa in the range of 8-10, typical for substituted phenols or quinolones.

}

Figure 2: Predicted ionization states based on pH.

Spectroscopic and Analytical Characterization

A robust analytical workflow is crucial for confirming the identity, purity, and quantity of the compound.

3.1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Predicted collision cross-section (CCS) values and m/z for common adducts provide a reference for experimental analysis.[4]

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 267.96040 |

| [M+Na]⁺ | 289.94234 |

| [M-H]⁻ | 265.94584 |

| [M+NH₄]⁺ | 284.98694 |

Source: PubChemLite[4]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, carbonyl, and carboxylic acid groups. A signal corresponding to the acidic proton of the carboxylic acid would likely be broad and may exchange with deuterium in D₂O.

-

¹³C NMR: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid and the C4 carbon bearing the hydroxyl group are expected to appear at the downfield end of the spectrum.

3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. Due to the compound's structure, which includes a basic nitrogen and an acidic group, mixed-mode chromatography can be particularly effective.[7] However, a standard reversed-phase method is also applicable.

-

Expert Insight: Quinoline compounds are known to chelate with trace metal ions present in silica-based columns, which can lead to poor peak shape and low efficiency.[7][8] The use of a high-purity silica column and a mobile phase containing a small amount of acid (e.g., phosphoric or formic acid) is critical to ensure symmetrical peaks by protonating the quinoline nitrogen and minimizing unwanted interactions.[8]

}

Figure 3: Standard workflow for HPLC purity analysis.

Reactivity, Stability, and Safety

4.1. Chemical Reactivity

The molecule's reactivity is centered around its functional groups:

-

Carboxylic Acid: Can undergo standard reactions like esterification and amide bond formation, making it a versatile building block for synthesizing more complex molecules.

-

Aromatic Ring: The quinoline ring can participate in electrophilic aromatic substitution, although the existing substituents will direct the position of new groups. The bromine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck).

4.2. Stability and Storage

The compound is a stable solid under standard laboratory conditions. It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.

4.3. Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is classified as an irritant.[1]

-

Hazard Statement: H319 - Causes serious eye irritation.[1]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Avoid creating dust and ensure adequate ventilation.

Applications and Biological Context

While specific biological activities for this compound are not extensively documented, its structural motifs are of high interest in medicinal chemistry. Quinoline and 8-hydroxyquinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[9] This compound serves as a key intermediate for the synthesis of more complex derivatives where the carboxylic acid can be functionalized to modulate biological activity and pharmacokinetic properties.

Appendix: Experimental Protocol

Protocol: Purity Determination by Reversed-Phase HPLC

This protocol describes a self-validating system for determining the purity of this compound.

-

Instrumentation and Materials:

-

HPLC system with UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Acetonitrile (ACN), HPLC grade.

-

Deionized water (18.2 MΩ·cm).

-

Phosphoric acid (H₃PO₄), analytical grade.

-

Sample of this compound.

-

Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

-

-

Preparation of Solutions:

-

Mobile Phase A: Deionized water with 0.1% (v/v) H₃PO₄.

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) H₃PO₄.

-

Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B. Sonicate if necessary to ensure complete dissolution.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 250 nm.

-

Column Temperature: 30 °C.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 30% B

-

18-25 min: 30% B (re-equilibration)

-

-

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no system peaks interfere.

-

Inject the sample solution.

-

Record the chromatogram for 25 minutes.

-

-

Data Analysis and System Validation:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

-

Causality Check: The acidic mobile phase is essential to protonate the quinoline nitrogen, preventing tailing and ensuring a sharp, symmetrical peak, which is a hallmark of a robust method. The gradient elution ensures that any impurities with different polarities are effectively separated from the main analyte.

-

Conclusion

This compound is a multifaceted compound whose physicochemical properties are defined by its unique arrangement of functional groups. Its predicted low aqueous solubility, distinct acidic character, and versatile reactivity make it a valuable building block in synthetic chemistry. The analytical methods outlined, particularly the considerations for HPLC analysis, provide a robust framework for its characterization. This guide serves as a foundational resource, enabling researchers to confidently and effectively utilize this compound in their scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H6BrNO3). Retrieved from [Link]

-

ResearchGate. (2025). Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

O'Hagan, D. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

-

Reyes, L., et al. (2025). Journal of Chromatography B. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

Sources

- 1. This compound | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound CAS#: 35973-17-2 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

- 8. sielc.com [sielc.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Characterization of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS: 35973-17-2), a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science.[1] While specific experimental spectra for this exact molecule are not widely published, this document synthesizes predictive data, analysis of analogous structures, and fundamental spectroscopic principles to serve as a robust reference for its identification and analysis.

The structural complexity and functional group arrangement of this molecule present a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis, assessing its purity, and elucidating its role in various chemical and biological systems. This guide will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both interpreted spectral data and the underlying scientific rationale.

Molecular Structure and Key Features

This compound possesses a rigid quinoline core, substituted with a bromine atom, a hydroxyl group, and a carboxylic acid group. This combination of an aromatic system, acidic protons, and a heavy halogen atom dictates its unique spectroscopic behavior.

Molecular Formula: C₁₀H₆BrNO₃[2] Molecular Weight: 268.06 g/mol [2]

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the poor solubility of this compound in standard NMR solvents like CDCl₃, a solvent such as DMSO-d₆ is recommended for analysis.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable acidic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~14.0 - 15.0 | broad singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a very broad signal at a high chemical shift, subject to concentration and hydrogen bonding. |

| ~11.0 - 12.0 | broad singlet | 1H | OH | The phenolic hydroxyl proton is also acidic and will appear as a broad, exchangeable signal. Its position is influenced by hydrogen bonding. |

| ~8.90 | singlet | 1H | H2 | This proton is adjacent to the nitrogen atom and deshielded by its inductive effect and the aromatic ring current, appearing as a singlet. |

| ~8.05 | doublet (d) | 1H | H5 | This proton is part of the carbocyclic ring and is expected to show coupling to H6. |

| ~7.85 | doublet (d) | 1H | H7 | This proton is adjacent to the carbon bearing the bromine atom and will show coupling to H6. |

| ~7.50 | triplet (t) | 1H | H6 | This proton is coupled to both H5 and H7, resulting in a triplet or doublet of doublets pattern. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will reveal the ten unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170.0 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield shift. |

| ~162.0 | C4-OH | Aromatic carbon attached to the hydroxyl group, significantly deshielded by the oxygen atom. |

| ~145.0 | C2 | Carbon adjacent to the heterocyclic nitrogen, deshielded. |

| ~140.0 | C8a | Aromatic bridgehead carbon adjacent to the nitrogen. |

| ~138.0 | C7 | Aromatic carbon deshielded by the adjacent bromine atom. |

| ~128.0 | C5 | Aromatic methine carbon. |

| ~125.0 | C6 | Aromatic methine carbon. |

| ~120.0 | C4a | Aromatic bridgehead carbon. |

| ~118.0 | C8-Br | Aromatic carbon directly attached to bromine. The chemical shift is influenced by the heavy atom effect. |

| ~110.0 | C3 | Aromatic carbon attached to the carboxylic acid group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Gentle warming or sonication may be required to aid dissolution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Acquire several thousand scans, as the ¹³C nucleus has low natural abundance. A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule, particularly the hydroxyl and carbonyl moieties, which exhibit strong, characteristic absorptions.

Predicted IR Absorption Bands (Solid State, KBr or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid) | Extensive hydrogen bonding in the carboxylic acid dimer results in a very broad and characteristic absorption band that often overlaps with C-H stretches.[3] |

| ~3200 | Medium, Broad | O-H Stretch (Phenol) | The phenolic hydroxyl group also contributes to the broad absorption in this region. |

| ~3100 - 3000 | Medium, Sharp | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the quinoline ring. |

| 1710 - 1680 | Strong, Sharp | C=O Stretch (Carboxylic Acid) | The carbonyl stretch is a very strong and reliable indicator of the carboxylic acid group. Conjugation with the quinoline ring may shift it to the lower end of this range.[4] |

| 1620 - 1580 | Medium - Strong | C=C and C=N Aromatic Ring Stretches | Vibrations associated with the quinoline aromatic system. |

| 1320 - 1210 | Strong | C-O Stretch (Carboxylic Acid) | Coupled with O-H bending, this strong band is characteristic of the carboxylic acid C-O bond.[3] |

| ~1200 | Medium | C-O Stretch (Phenol) | Stretching vibration of the phenolic C-O bond. |

| 950 - 910 | Medium, Broad | O-H Bend (Out-of-plane) | A broad out-of-plane bending vibration characteristic of a hydrogen-bonded carboxylic acid dimer.[3] |

| ~750 | Strong | C-Br Stretch | The carbon-bromine bond stretch typically appears in the fingerprint region. |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar, acidic compound.

Predicted Mass Spectrometry Data (ESI)

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, appearing as pairs of peaks separated by 2 Da.

| m/z (mass-to-charge) | Ion | Rationale |

| 267.96 / 269.96 | [M+H]⁺ | In positive ion mode, protonation of the molecule gives the molecular ion peak, showing the characteristic Br isotope pattern.[5] |

| 289.94 / 291.94 | [M+Na]⁺ | Adduct formation with sodium ions, common in ESI-MS, provides further confirmation of the molecular weight.[5] |

| 265.95 / 267.95 | [M-H]⁻ | In negative ion mode, deprotonation of the carboxylic acid or phenolic hydroxyl group yields the [M-H]⁻ ion.[5] |

Predicted Fragmentation Pathway

High-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) can be used to study the fragmentation of the molecular ion, providing structural confirmation.

Caption: A plausible ESI⁺ fragmentation pathway for the protonated molecule.

Explanation of Fragmentation:

-

Loss of Water (-H₂O): A common initial fragmentation for molecules with carboxylic acid and hydroxyl groups is the neutral loss of water.

-

Loss of Formic Acid (-HCOOH): The entire carboxylic acid group can be lost as formic acid.

-

Loss of Carbon Monoxide (-CO): Following the loss of water, the resulting structure may lose carbon monoxide, a common fragmentation pathway for phenolic compounds.

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to aid ionization.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Parameters:

-

Set the capillary voltage (e.g., 3-4 kV).

-

Optimize the nebulizing gas flow and drying gas temperature to achieve a stable spray.

-

-

Mass Analysis:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

For fragmentation studies, perform MS/MS analysis by selecting the isotopic peaks of the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and applying collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment peaks, paying close attention to the characteristic bromine isotopic patterns.

Overall Spectroscopic Workflow

A logical workflow ensures that each analytical technique provides complementary information for a conclusive structural identification.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By combining predicted data for ¹H and ¹³C NMR, characteristic IR absorption bands, and plausible mass spectrometric fragmentation, researchers are equipped with a robust set of benchmarks for identifying this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. A thorough application of these multi-faceted spectroscopic techniques is essential for the unequivocal structural confirmation and quality control required in advanced scientific research.

References

-

The Royal Society of Chemistry. Supporting Information for scientific papers. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. This compound (C10H6BrNO3). Available from: [Link]

-

Amerigo Scientific. This compound. Available from: [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

-

National Institute of Standards and Technology. 8-Hydroxyquinoline. NIST Chemistry WebBook. Available from: [Link]

-

PubChemLite. 8-bromo-3-hydroxyquinoline-4-carboxylic acid (C10H6BrNO3). Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

LibreTexts Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

National Library of Medicine. High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. PubMed. Available from: [Link]

-

Illinois State University. Infrared Spectroscopy. Available from: [Link]

Sources

- 1. This compound AldrichCPR 35973-17-2 [sigmaaldrich.com]

- 2. This compound | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Crystal Structure Analysis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Scientifically-Grounded Approach

This guide provides a comprehensive technical overview of the methodologies and scientific reasoning involved in the crystal structure analysis of quinoline derivatives, with a specific focus on 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the critical steps from synthesis to the detailed interpretation of crystallographic data. While a definitive crystal structure for this compound is not publicly deposited at the time of this writing, this guide will leverage established principles and data from closely related structures to present a robust analytical framework.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties. The specific substitution pattern of this compound suggests its potential as a versatile building block in drug discovery. The bromine atom at the 8-position can serve as a handle for further synthetic elaboration, while the 4-hydroxy and 3-carboxylic acid moieties provide key hydrogen bonding donors and acceptors, crucial for molecular recognition at biological targets.

Understanding the three-dimensional arrangement of this molecule in the solid state through single-crystal X-ray diffraction is paramount. It provides unequivocal proof of its chemical identity and offers profound insights into its conformational preferences, intermolecular interactions, and potential polymorphic forms—all of which are critical parameters influencing the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability.

Synthesis and Crystallization: From Molecule to Single Crystal

Synthetic Pathway: The Gould-Jacobs Reaction

A common and effective method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction. This reaction involves the condensation of an appropriately substituted aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.

For the synthesis of this compound, the likely precursor would be 2-bromoaniline, which would react with diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization, followed by hydrolysis of the ester to yield the target carboxylic acid.

Experimental Protocol: A Generalized Gould-Jacobs Synthesis

-

Condensation: 2-Bromoaniline is reacted with diethyl ethoxymethylenemalonate in a suitable solvent (e.g., ethanol) and heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Cyclization: The intermediate from the condensation step is heated to a higher temperature (typically 240-260 °C) in a high-boiling point solvent like diphenyl ether to induce thermal cyclization, forming the ethyl ester of this compound.

-

Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide) in an aqueous-alcoholic solution, followed by acidification to precipitate the final product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain material of high purity suitable for single-crystal growth.

The Art of Crystallization: Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) and quality. For a molecule like this compound, with its polar functional groups, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or DMF) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvent is critical and often determined empirically. Solvents that engage in hydrogen bonding with the carboxylic acid and hydroxy groups can influence the resulting crystal packing and potentially lead to the formation of solvates.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. A modern diffractometer, equipped with a sensitive detector, is used to collect the diffraction data as the crystal is rotated. The collected data is then processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

Structure Solution and Refinement

The processed data is used to solve the crystal structure. For organic molecules, direct methods are typically successful in determining the initial positions of the heavier atoms (like bromine). The positions of the lighter atoms (carbon, nitrogen, and oxygen) are then located from the electron density map.

This initial model is then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by various metrics, including the R-factor.

Structural Analysis: Insights from a Closely Related Analogue

As a definitive crystal structure for this compound is not publicly available, we will examine the crystal structure of a closely related compound, 4-Bromo-8-methoxyquinoline , to illustrate the type of information that can be gleaned from such an analysis. This provides a valuable case study in the interpretation of crystallographic data for this class of compounds.

Crystallographic Data for 4-Bromo-8-methoxyquinoline

The following table summarizes the key crystallographic data for 4-Bromo-8-methoxyquinoline.

| Parameter | Value |

| Chemical Formula | C₁₀H₈BrNO |

| Formula Weight | 238.08 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.1615(1) |

| b (Å) | 12.1337(6) |

| c (Å) | 14.2436(7) |

| V (ų) | 892.05(6) |

| Z | 4 |

| Temperature (K) | 150(1) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | 0.028 |

Data sourced from a representative entry for a substituted bromoquinoline.

Molecular Geometry and Conformation

The crystallographic data would provide precise bond lengths and angles for the 4-Bromo-8-methoxyquinoline molecule. The quinoline ring system is expected to be essentially planar. The planarity of the ring system is an important feature, influencing its ability to participate in π-stacking interactions.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules arrange themselves in a highly ordered, three-dimensional lattice. This packing is governed by a variety of intermolecular interactions. For 4-Bromo-8-methoxyquinoline, weak C-H···π interactions are observed, linking the molecules into chains.

For our target molecule, This compound , a much richer network of intermolecular interactions is anticipated due to the presence of the hydroxyl and carboxylic acid groups. These strong hydrogen bond donors and acceptors would likely dominate the crystal packing.

Expected Intermolecular Interactions for this compound:

-

Carboxylic Acid Dimerization: Carboxylic acids frequently form strong, centrosymmetric dimers via O-H···O hydrogen bonds between two molecules.

-

Intramolecular Hydrogen Bonding: A hydrogen bond between the 4-hydroxyl group and the carbonyl oxygen of the 3-carboxylic acid group is possible, which would influence the conformation of the carboxylic acid group.

-

Intermolecular Hydrogen Bonding: The 4-hydroxyl group and the quinoline nitrogen can also participate in intermolecular hydrogen bonding, linking the molecules into chains or sheets.

-

Halogen Bonding: The bromine atom at the 8-position could potentially act as a halogen bond donor, interacting with an electron-rich atom on a neighboring molecule.

-

π-π Stacking: The planar quinoline ring systems could stack on top of each other, contributing to the overall stability of the crystal lattice.

The interplay of these interactions would define the supramolecular architecture of the crystal.

Visualizing the Structure

Diagrams are essential tools for understanding and communicating the complex three-dimensional information obtained from a crystal structure analysis.

Experimental Workflow

The overall process from synthesis to structural analysis can be visualized as a workflow.

The Biological Versatility of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

This technical guide provides an in-depth exploration of the biological activities of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. Synthesizing data from analogous compounds and foundational chemical principles, this document serves as a vital resource for researchers in drug discovery, offering insights into its therapeutic potential, mechanisms of action, and methodologies for its evaluation.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives, particularly the 8-hydroxyquinolines (8-HQ), have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The unique chemical architecture of 8-HQ, featuring a planar, bicyclic aromatic system and a critical hydroxyl group at the 8-position, endows it with the ability to chelate metal ions, a property central to many of its biological functions.[5][6][7]

This compound (PubChem CID: 735364) introduces three key functional groups to the quinoline core: a bromine atom at the 8-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position.[8][9] This specific combination of substituents is predicted to modulate the compound's electronic properties, lipophilicity, and metal-chelating capabilities, thereby influencing its biological activity profile. This guide will dissect the known and potential biological activities of this compound, drawing upon direct data where available and leveraging structure-activity relationship (SAR) insights from closely related analogs.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is paramount for its development as a therapeutic agent. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₃ | [8][9] |

| Molecular Weight | 268.06 g/mol | [8] |

| IUPAC Name | 8-bromo-4-oxo-1H-quinoline-3-carboxylic acid | [8] |

| CAS Number | 35973-17-2 | [8] |

| Predicted XlogP | 2.5 | [8][9] |

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is sparse, a plausible synthetic route can be extrapolated from established methods for analogous quinoline-3-carboxylic acids, such as the Gould-Jacobs reaction. The general workflow for such a synthesis is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Gould-Jacobs Reaction

-

Condensation: 2-Bromoaniline is reacted with diethyl 2-(ethoxymethylene)malonate. This reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion.

-

Purification of Intermediate: The resulting diethyl 2-(((2-bromophenyl)amino)methylene)malonate is isolated and purified, often by recrystallization.

-

Thermal Cyclization: The purified intermediate is heated to a high temperature (typically >200 °C) in a high-boiling point solvent like diphenyl ether. This step facilitates the intramolecular cyclization to form the quinoline ring system, yielding the ethyl ester of the target compound.

-

Hydrolysis: The ethyl ester is then hydrolyzed to the carboxylic acid. This is commonly achieved by refluxing with an aqueous solution of a base, such as sodium hydroxide, followed by acidification to precipitate the final product.[10]

-

Purification and Characterization: The crude this compound is purified by recrystallization. The structure and purity of the final compound are confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Antimicrobial Activity

Halogenated 8-hydroxyquinoline derivatives are well-documented for their potent antimicrobial properties. The introduction of a bromine atom is known to often enhance the antimicrobial efficacy of the parent compound.

A structurally similar compound, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, has demonstrated notable activity against various pathogens.[11] Its mechanism is believed to involve the disruption of bacterial cell wall synthesis.[11] It is highly probable that this compound shares a similar spectrum of activity and mechanism of action.

Reported Antimicrobial Activity of a Close Analog

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Active | 32 µg/mL | [11] |

| Escherichia coli | Active | 64 µg/mL | [11] |

| Candida albicans | Moderate | 128 µg/mL | [11] |

| (Data for 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid) |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard metric for antimicrobial activity.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: A stock solution of this compound is prepared in DMSO. Serial two-fold dilutions are then performed in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Potential

The quinoline scaffold is a key feature in numerous anticancer drugs.[12] Derivatives of 8-hydroxyquinoline, in particular, have shown promise due to their ability to chelate metal ions essential for tumor growth and to induce oxidative stress in cancer cells.[1][2] The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially leading to increased cellular uptake and improved anticancer activity.[12]

Studies on highly brominated quinolines have demonstrated significant inhibitory effects against various cancer cell lines, including C6 (glioma), HeLa (cervical cancer), and HT29 (colon cancer).[2] For instance, the introduction of bromine and nitro substitutions on the quinoline scaffold has been shown to synergistically enhance anticancer potency.[2] While specific IC₅₀ values for this compound are not yet published, the collective evidence from related compounds suggests it is a promising candidate for anticancer research.[13]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.

Postulated Mechanism of Action: Metal Ion Chelation

A primary mechanism through which 8-hydroxyquinoline and its derivatives exert their biological effects is through the chelation of metal ions.[5][6] The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a bidentate ligand that can strongly bind to various divalent and trivalent metal cations, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺. These metal ions are crucial cofactors for numerous enzymes involved in cellular processes, including DNA replication and energy metabolism.

Caption: Proposed mechanism of action via metal ion chelation.

By sequestering these essential metal ions, this compound can disrupt the function of critical metalloenzymes, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The electron-withdrawing nature of the bromine atom and the carboxylic acid group can influence the pKa of the hydroxyl group, potentially modulating the stability of the resulting metal complexes and, consequently, the biological activity.[14]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest a strong potential for both antimicrobial and anticancer activities, likely mediated through the chelation of essential metal ions. While direct experimental data on this specific molecule is limited, the wealth of information on related 8-hydroxyquinoline derivatives provides a solid foundation for its further investigation.

Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities against a broad panel of microbial strains and cancer cell lines. Mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways affected by this compound. Furthermore, structure-activity relationship studies involving modifications of the substituents on the quinoline ring could lead to the discovery of even more potent and selective drug candidates.

References

- 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem. (n.d.).

- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. (n.d.).

- This compound | C10H6BrNO3 | CID 735364 - PubChem. (n.d.).

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.).

- This compound ethyl ester AldrichCPR - Sigma-Aldrich. (n.d.).

- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC - NIH. (n.d.).

- This compound (C10H6BrNO3) - PubChemLite. (n.d.).

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (n.d.).

- This compound - Amerigo Scientific. (n.d.).

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.).

- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - ScienceOpen. (n.d.).

- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - ACS Publications. (n.d.).

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (n.d.).

- 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook. (n.d.).

- Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - ResearchGate. (n.d.).

- Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (n.d.).

- Determining the Anticancer Activity of Broxyquinoline: Application Notes and Protocols - Benchchem. (n.d.).

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (n.d.).

- ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (n.d.).

- What is the mechanism of action of 8-Hydroxyquinoline - ChemicalBook. (n.d.).

- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. (n.d.).

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 4. scienceopen.com [scienceopen.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 8. This compound | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 10. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]

- 12. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity | MDPI [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a distinct member of this family, presents a compelling profile for drug discovery endeavors. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential therapeutic targets of this promising compound. By integrating established and cutting-edge experimental methodologies, this guide offers a strategic pathway from initial hypothesis generation to robust target validation, ultimately paving the way for novel therapeutic interventions.

Introduction: The Therapeutic Promise of a Substituted Quinoline

This compound belongs to the 8-hydroxyquinoline class of compounds, which are known for their metal-chelating properties and diverse pharmacological effects.[3][4] A critical analysis of its structure, particularly its resemblance to known inhibitors, strongly suggests a potential interaction with a class of enzymes known as 2-oxoglutarate (2OG) dependent oxygenases.[5][6][7][8] These enzymes are pivotal in a multitude of cellular processes, including epigenetic modifications, oxygen sensing, and DNA repair, making them highly attractive targets for therapeutic intervention in diseases such as cancer and inflammation.[9][10][11]

Beyond this primary hypothesis, the broader quinoline family has been shown to interact with a range of other important cellular targets, including:

-

Protein Kinases: Crucial regulators of cell signaling pathways, often dysregulated in cancer.[12][13]

-

Topoisomerases: Enzymes essential for DNA replication and repair, and established targets for chemotherapy.[14][15][16]

-

Heat Shock Protein 90 (Hsp90): A chaperone protein vital for the stability and function of many oncoproteins.[17][18][19]

-

Histone Deacetylases (HDACs): Key epigenetic modulators involved in gene expression regulation.[20][21][22]

This guide will systematically explore methodologies to investigate these potential targets, employing a multi-pronged approach that combines unbiased, discovery-oriented techniques with focused, hypothesis-driven validation assays.

Foundational Strategy: Unbiased Target Discovery

To cast a wide net and identify potential interacting proteins without preconceived bias, we will employ affinity-based chemical proteomics. This powerful technique utilizes an immobilized version of the small molecule to "fish" for its binding partners within a complex biological sample, such as a cell lysate.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

The cornerstone of our unbiased approach is affinity chromatography followed by mass spectrometry. This method allows for the isolation and subsequent identification of proteins that physically interact with this compound.[23][24][25]

Causality Behind Experimental Choices: The success of this technique hinges on the careful design of the affinity probe. The linker used to attach the compound to the solid support must be positioned at a site that does not interfere with its potential binding interactions. For this compound, derivatization through the carboxylic acid group is a logical starting point, as the hydroxyquinoline core is often crucial for biological activity.

Experimental Protocol: AC-MS for Target Identification

-

Affinity Probe Synthesis:

-

Synthesize an analogue of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

-

Couple the activated linker to an amine-functionalized solid support (e.g., NHS-activated Sepharose beads).

-

Thoroughly wash the beads to remove unreacted compound and reagents.

-

Self-Validation: Confirm successful immobilization by techniques such as Fourier-transform infrared spectroscopy (FTIR) or by cleaving the compound from a small sample of beads and analyzing via HPLC and mass spectrometry.

-

-

Cell Lysate Preparation:

-

Culture a relevant human cancer cell line (e.g., HeLa or a cell line known to be sensitive to quinoline derivatives) to a high density.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and interaction.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-down:

-

Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker and blocking agent but without the compound. This is crucial to identify non-specific binders to the matrix itself.[26]

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution of Bound Proteins:

-

Elute the specifically bound proteins using a competitive elution strategy by incubating the beads with a high concentration of free this compound. This provides a higher degree of specificity than denaturing elution methods.

-

Alternatively, use a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

-

Protein Identification by Mass Spectrometry:

-

Resolve the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are present in the compound pull-down but absent or significantly reduced in the negative control.

-

Perform in-gel tryptic digestion of the excised bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the peptide fragmentation data against a protein database (e.g., Swiss-Prot).

-

Data Presentation: Hypothetical AC-MS Results

| Protein ID (UniProt) | Protein Name | Function | Fold Enrichment (Compound vs. Control) |

| P0DMT0 | Prolyl 4-hydroxylase subunit alpha-1 | Collagen biosynthesis | 15.2 |

| Q9Y2I1 | Egl-9 family hypoxia-inducible factor 1 | Hypoxic response | 12.5 |

| P62258 | Mitogen-activated protein kinase 1 | Cell signaling | 8.9 |

| P04792 | Topoisomerase I | DNA replication | 7.3 |

| P07900 | Heat shock protein HSP 90-alpha | Protein folding | 6.8 |

| Q13547 | Histone deacetylase 2 | Epigenetic regulation | 5.5 |

Mandatory Visualization: AC-MS Workflow

Caption: Workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.

Target Validation in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)

While AC-MS identifies binding partners, it does not confirm target engagement within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses the binding of a compound to its target in intact cells or cell lysates.[2][27] The principle is based on the ligand-induced thermal stabilization of the target protein.[28]

Causality Behind Experimental Choices: CETSA is a label-free method that does not require modification of the compound, thus avoiding potential artifacts introduced by affinity tags. It provides direct evidence of target engagement in a physiologically relevant context.

Experimental Protocol: CETSA for Target Engagement

-

Cell Treatment:

-

Culture the selected cell line in multi-well plates.

-

Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

-

-

Heat Shock:

-

Heat the plates containing the treated cells at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

-

Protein Detection and Quantification:

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific to the putative target proteins identified by AC-MS.

-

Quantify the band intensities to determine the amount of soluble protein remaining at each temperature.

-

-

Data Analysis:

-

Plot the percentage of soluble protein as a function of temperature to generate a "melting curve."

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and thus, target engagement.[3]

-

Mandatory Visualization: CETSA Workflow

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothesis-Driven Target Validation: Enzymatic Assays

Based on the initial structural analysis and the results from the unbiased screening, we will perform in vitro enzymatic assays to confirm the inhibitory activity of this compound against specific high-priority targets.

2-Oxoglutarate (2OG) Dependent Dioxygenase Inhibition Assay

Given the structural similarity of the compound to known 2OG oxygenase inhibitors, this is a primary hypothesized target class.[5][6][7][8]

Experimental Protocol: 2OG Oxygenase Activity Assay

-

Enzyme and Substrate Preparation:

-

Obtain recombinant human 2OG oxygenases (e.g., a histone demethylase like KDM4A or a prolyl hydroxylase like EGLN1).

-

Prepare a reaction buffer containing the enzyme, its specific substrate (e.g., a methylated histone peptide), Fe(II), ascorbate, and 2-oxoglutarate.

-

-

Inhibition Assay:

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 37°C for a defined time.

-

Stop the reaction and measure the product formation. The detection method will depend on the specific enzyme (e.g., formaldehyde detection for histone demethylases, or HPLC-based detection of the hydroxylated substrate).

-

-

IC50 Determination:

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Calculate the half-maximal inhibitory concentration (IC50) value from the resulting dose-response curve.

-

Kinase Inhibition Assays

If kinases are identified in the AC-MS screen, their inhibition must be validated. A tiered approach is recommended, starting with a broad screen followed by detailed kinetic analysis.

Experimental Protocol: Kinase Inhibition

-

Kinome Profiling:

-

Submit this compound to a commercial kinome profiling service (e.g., services offered by companies like Reaction Biology or AssayQuant).[29][30][31][32][33]

-

This will provide data on the compound's inhibitory activity against a large panel of kinases at a fixed concentration, allowing for the identification of primary targets and assessment of selectivity.

-

-

IC50 Determination for Hits:

-

For the most promising kinase hits, perform in vitro kinase activity assays using a technology such as ADP-Glo™ or a fluorescence polarization-based assay.

-

Determine the IC50 values by measuring the inhibition of kinase activity across a range of compound concentrations.

-

-

Mechanism of Action Studies:

-

For the most potent hits, perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive with respect to ATP or the substrate).

-

Topoisomerase Inhibition Assay

Topoisomerases are another potential target class for quinoline derivatives.[14][15][16]

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

-

Reaction Setup:

-

Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and reaction buffer.

-

Add varying concentrations of this compound. A known topoisomerase I inhibitor like camptothecin should be used as a positive control.

-

-

Enzymatic Reaction and Analysis:

-

Incubate the reaction at 37°C.

-

Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[34]

-

Hsp90 and HDAC Inhibition Assays

Similar in vitro assays can be employed to validate the inhibition of Hsp90 and HDACs if they are identified as potential targets.

-

Hsp90 Inhibition: A common method is a fluorescence polarization assay that measures the displacement of a fluorescently labeled ATP analog from the Hsp90 N-terminal ATP binding pocket.[17]

-

HDAC Inhibition: Commercially available kits (e.g., HDAC-Glo™ I/II Assay) can be used to measure the deacetylase activity of recombinant HDAC enzymes in the presence of the inhibitor.[20][35]

Summary and Future Directions

This technical guide outlines a rigorous, multi-faceted approach to elucidating the therapeutic targets of this compound. The proposed workflow, from unbiased discovery to specific enzymatic validation, provides a clear and logical path for researchers.

Mandatory Visualization: Integrated Target Discovery and Validation Strategy

Caption: An integrated strategy for the discovery and validation of therapeutic targets.

The identification of one or more validated targets for this compound will open the door to subsequent structure-activity relationship (SAR) studies to optimize its potency and selectivity. Ultimately, this systematic approach will provide the crucial mechanistic understanding required to advance this promising compound through the drug discovery pipeline.

References

-

Bantscheff, M., & Scholten, A. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. [Link]

-

Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]

-

Saxena, C., Higgs, R. E., Zhen, E., & Hale, J. E. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-712. [Link]

-

Yoshida, M., & Tashiro, E. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm, 3(9), 1045-1054. [Link]

-

Reinhard, F. B., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(19), e1603. [Link]

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(10), 817-825. [Link]

-

Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Retrieved from [Link]

-

Soni, R., et al. (2022). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

Luesch, H., & Cravatt, B. F. (2014). Chemistry-based functional proteomics for drug target deconvolution. Expert Review of Proteomics, 11(1), 9-12. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

-

ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. Retrieved from [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

-

Ali, I., et al. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Mini-Reviews in Organic Chemistry, 13(4), 266-281. [Link]

-

Bensa. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

-

Ganesh, T., et al. (2008). Discovery of Aminoquinolines as a New Class of Potent Inhibitors of Heat Shock Protein 90 (Hsp90): Synthesis, Biology and Molecular Modeling. Bioorganic & Medicinal Chemistry, 16(14), 6903-6910. [Link]

-

Martinez Molina, D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1953-1961. [Link]

-

Thinnes, C. C., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Chemical Communications, 51(86), 15458-15461. [Link]

-

Hopkinson, R. J., et al. (2013). 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. Chemical Science, 4(8), 3110-3117. [Link]

-

Inman, M., & Moody, C. J. (2008). Discovery of quinolinediones exhibiting a heat shock response and angiogenesis inhibition. Journal of Medicinal Chemistry, 51(10), 2869-2873. [Link]

-

Hopkinson, R. J., et al. (2013). 5-Carboxy-8-hydroxyquinoline is a broad spectrum 2-oxoglutarate oxygenase inhibitor which causes iron translocation. Chemical Science, 4(8), 3110-3117. [Link]

-

Hopkinson, R. J., et al. (2013). 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. Chemical Science, 4(8), 3110-3117. [Link]

-

Thinnes, C. C., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Chemical Communications, 51(86), 15458-15461. [Link]

-

Kumar, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 26(11), 3345. [Link]

-

Ganesh, T., et al. (2008). Discovery of aminoquinolines as a new class of potent inhibitors of heat shock protein 90 (Hsp90): synthesis, biology, and molecular modeling. Bioorganic & Medicinal Chemistry, 16(14), 6903-6910. [Link]

-

Ghorab, M. M., et al. (2020). In Vitro Inhibition of Hsp90 Protein by Benzothiazoloquinazolinequinones Is Enhanced in The Presence of Ascorbate. A Preliminary In Vivo Antiproliferative Study. Molecules, 25(4), 939. [Link]

-

Chen, Y., et al. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. European Journal of Medicinal Chemistry, 135, 139-150. [Link]

- Hennequin, L. F., et al. (2003). Quinoline derivatives as tyrosine kinase inhibitors.

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. Retrieved from [Link]

-

Rose, N. R., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews, 40(8), 4299-4318. [Link]

-

Barreiro, G., et al. (2021). Hit Identification and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin Identified by Combining Docking and Molecular Dynamics Simulations. International Journal of Molecular Sciences, 22(23), 12797. [Link]

-

Nguyen-Hai, N., et al. (2018). Quinazoline-Based Hydroxamic Acids: Design, Synthesis, and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity. Chemistry & Biodiversity, 15(5), e1800027. [Link]

-

Ha, U. T., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2097. [Link]

-

da Silva, A. C. M., et al. (2021). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. Pharmaceuticals, 14(11), 1109. [Link]

-

Bruno, O., et al. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules, 27(2), 430. [Link]

-

Ha, U. T., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives. Molecules, 27(7), 2097. [Link]

-

Nitiss, J. L. (2009). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. [Link]

-

Rose, N. R., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews, 40(8), 4299-4318. [Link]

-

Utsugi, T., et al. (1996). Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. Japanese Journal of Cancer Research, 87(10), 1054-1060. [Link]

-

ResearchGate. (n.d.). (PDF) Inhibition of 2-Oxoglutarate Dependent Oxygenases. Retrieved from [Link]

-

Abdel-Aziz, A. A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4997. [Link]

-

Rose, N. R., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews, 40(8), 4299-4318. [Link]

-

Dolle, R. E., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(17), 2627-2629. [Link]

-

ResearchGate. (n.d.). Synthesis of Fused Quinoline Derivatives With Antiproliferative Activities and Tyrosine Kinases, Pim-1 Kinase Inhibitions. Retrieved from [Link]

Sources

- 1. criver.com [criver.com]

- 2. scispace.com [scispace.com]